1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea

Physicochemical profiling Lead optimization Drug-likeness

The compound 1-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea (molecular formula C₁₄H₁₅ClN₄O₄S, MW 370.81 g/mol) is a fully synthetic hybrid molecule that merges a 4‑chlorobenzenesulfonyl‑pyrrolidine scaffold with a 5‑methyl‑1,2‑oxazol‑3‑yl urea terminus. It is catalogued in the ZINC15 virtual screening library (ZINC1025935) and listed in PubChem, but ChEMBL reports no known biological activity for this substance and it has not been used in any clinical trial.

Molecular Formula C15H17ClN4O4S
Molecular Weight 384.8 g/mol
Cat. No. B12143595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea
Molecular FormulaC15H17ClN4O4S
Molecular Weight384.8 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)NC2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H17ClN4O4S/c1-10-9-13(19-24-10)17-15(21)18-14-3-2-8-20(14)25(22,23)12-6-4-11(16)5-7-12/h4-7,9,14H,2-3,8H2,1H3,(H2,17,18,19,21)
InChIKeyJSSYJHRYAFLRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea: Structural Identity and Database Status for Procurement Screening


The compound 1-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea (molecular formula C₁₄H₁₅ClN₄O₄S, MW 370.81 g/mol) is a fully synthetic hybrid molecule that merges a 4‑chlorobenzenesulfonyl‑pyrrolidine scaffold with a 5‑methyl‑1,2‑oxazol‑3‑yl urea terminus [1] [2]. It is catalogued in the ZINC15 virtual screening library (ZINC1025935) and listed in PubChem, but ChEMBL reports no known biological activity for this substance and it has not been used in any clinical trial [1] [3]. Its closest marketed structural relative is the second‑generation sulfonylurea antidiabetic drug Glyclopyramide (1‑(4‑chlorophenyl)sulfonyl‑3‑pyrrolidin‑1‑ylurea), which shares the 4‑chlorobenzenesulfonyl‑pyrrolidine core but lacks the 5‑methylisoxazole‑urea extension [4].

Why 1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea Cannot Be Replaced by Generic Sulfonylurea or Isoxazole Analogs


Simple in‑class substitution is precluded because the target compound embodies a unique, non‑obvious fusion of two pharmacophoric modules—the 4‑chlorobenzenesulfonyl‑pyrrolidine urea core (typified by the antidiabetic sulfonylurea Glyclopyramide) and the N‑(5‑methylisoxazol‑3‑yl) urea motif (found in antimycobacterial sulfamethoxazole‑based ureas) [1] [2]. This dual‑warhead architecture is absent from any single‑class comparator. The pyrrolidine connection is at the 2‑position rather than the 1‑position (as in Glyclopyramide), altering the spatial trajectory of the urea pharmacophore and the hydrogen‑bonding network [1]. Furthermore, the 5‑methylisoxazole ring introduces an additional H‑bond acceptor and modifies the compound's lipophilicity (cLogP ≈ 1.13 vs. 0.9 for Glyclopyramide), which can shift membrane permeability, off‑target binding profiles, and metabolic stability [1] [3]. Consequently, substituting a generic sulfonylurea or a standalone isoxazole‑urea cannot recapitulate the same polypharmacological or physicochemical fingerprint.

Quantitative Differentiation Evidence for 1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea Versus Closest Analogs


Molecular Weight and Size Expansion Relative to Glyclopyramide

The target compound exhibits a 22% larger molecular weight (370.81 g/mol) compared to the sulfonylurea drug Glyclopyramide (303.77 g/mol), primarily due to the appended 5‑methylisoxazole‑urea moiety [1] [2]. This size increase places the compound beyond the traditional Rule-of‑Five 'sweet spot' for oral absorption, indicating that its design intent likely diverges from classical oral hypoglycemic sulfonylureas toward targets requiring higher molecular complexity.

Physicochemical profiling Lead optimization Drug-likeness

Lipophilicity (cLogP) Shift Versus Glyclopyramide

The target compound has a computed logP of 1.128 (ZINC15), compared to Glyclopyramide's XLogP3 of 0.9 [1] [2]. This ΔlogP of +0.23 indicates moderately increased lipophilicity conferred by the 5‑methylisoxazole substituent, which can enhance membrane permeability but may also increase CYP450 binding and metabolic clearance.

Lipophilicity ADME prediction Permeability

Topological Polar Surface Area and Hydrogen‑Bonding Capacity Expansion

The target compound displays a topological polar surface area (tPSA) of 115 Ų with 2 H‑bond donors and 6 H‑bond acceptors [1], compared to Glyclopyramide's tPSA of approximately 78 Ų (estimated) with 2 donors and 4 acceptors [2]. The 37 Ų increase and two additional H‑bond acceptors arise from the 5‑methylisoxazole‑urea extension and alter the compound's placement in CNS‑drug‑like versus peripheral‑drug chemical space.

tPSA Oral bioavailability CNS penetration

Structural Classification as a Dual‑Warhead Hybrid: No Direct Pharmacological Evidence Available

The target compound can be conceptualized as a pharmacophore‑hybrid molecule combining the 4‑chlorobenzenesulfonyl‑pyrrolidine urea found in Glyclopyramide (a SUR1‑targeting sulfonylurea, Ki not publicly reported) and the N‑(5‑methylisoxazol‑3‑yl) urea motif found in sulfamethoxazole‑based antimycobacterial agents (MIC from 4 µM against M. avium for a related urea) [1] [2]. No direct biological data exist for the target compound itself; this classification is purely structural and intended to guide prospective screening.

Polypharmacology Pharmacophore hybridization Virtual screening

Recommended Research and Screening Applications for 1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea


Virtual Screening Library Enrichment for Polypharmacological Probe Discovery

The compound's dual‑warhead architecture—merging a sulfonylurea motif with a 5‑methylisoxazole‑urea—makes it a suitable candidate for inclusion in virtual screening decks targeting proteins that recognize either sulfonamide or isoxazole scaffolds, such as carbonic anhydrase isoforms, serine proteases, or mycobacterial targets [1] [2]. Its computed logP (1.128) and tPSA (115 Ų) predict drug‑like oral absorption while remaining outside CNS‑penetrant space, making it appropriate for peripheral‑target screening campaigns.

Negative Control or Selectivity Counter‑Screen Against Sulfonylurea Receptor (SUR1) Assays

Because the target compound replaces Glyclopyramide's pyrrolidin‑1‑yl urea with a pyrrolidin‑2‑yl urea bearing a bulky 5‑methylisoxazole extension, it is sterically and electronically distinct at the urea‑binding region of SUR1 [1]. This structural divergence predicts reduced or absent SUR1 agonism, making the compound a candidate for use as a selectivity control when profiling sulfonylurea analogs for off‑target insulinotropic activity.

Scaffold‑Hopping Starting Point for Antimycobacterial Lead Optimization

The N‑(5‑methylisoxazol‑3‑yl) urea substructure has demonstrated activity against atypical mycobacteria (MIC from 4 µM) in sulfamethoxazole‑based series [2]. Swapping the sulfamethoxazole aryl group for a 4‑chlorobenzenesulfonyl‑pyrrolidine scaffold (as in the target compound) represents a scaffold‑hopping exercise that could improve metabolic stability or solubility while retaining or enhancing antimycobacterial potency. The compound is therefore a logical starting point for a focused structure‑activity relationship (SAR) exploration.

Physicochemical Benchmark for Sulfonylurea‑Isoxazole Hybrid Compound Libraries

With well‑defined computed properties (MW 370.81, logP 1.128, tPSA 115 Ų, 6 HBA, 2 HBD, 6 rotatable bonds) from the ZINC15 database [1], the target compound can serve as a reference standard for calibrating computational models that predict solubility, permeability, and metabolic stability within sulfonylurea‑isoxazole hybrid chemical space, facilitating library design and prioritization.

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